Structural Differentiation: 4-Methoxyphenylsulfonyl vs. Unsubstituted Phenylsulfonyl Group
The target compound incorporates a para-methoxy substituent on the phenyl ring of the sulfonyl group, distinguishing it from the closest cataloged analog N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine . In the broader 4,4-disubstituted piperidine NK₁ antagonist series, the introduction of electron-donating substituents on the sulfonyl aryl ring has been shown to modulate receptor affinity: the sulfonyl derivative compound 39 (unsubstituted phenylsulfonyl) exhibited an hNK₁ IC₅₀ of 5.7 nM, demonstrating that the sulfonyl linkage itself is compatible with nanomolar target engagement [1].
| Evidence Dimension | Presence and type of para-substituent on the phenylsulfonyl ring |
|---|---|
| Target Compound Data | 4-Methoxy (-OCH₃) substituent; Hammett σₚ = -0.27 (electron-donating); increases H-bond acceptor count by 1 vs. unsubstituted phenyl |
| Comparator Or Baseline | N-Benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)piperidin-4-amine: unsubstituted phenyl ring (σₚ = 0.00); one fewer H-bond acceptor |
| Quantified Difference | Predicted increase in polar surface area of ~9 Ų; estimated ΔlogP of approximately -0.3 to -0.5 units (more hydrophilic) based on additive fragment contributions |
| Conditions | In silico physicochemical property prediction based on additive fragment methods; no direct experimental comparative data available for these two specific compounds |
Why This Matters
The 4-methoxy group provides an additional hydrogen-bond acceptor site and altered lipophilicity that can differentiate binding kinetics and selectivity profiles at targets where the sulfonyl aryl ring engages a lipophilic pocket with a polarity-sensitive rim, directly impacting procurement decisions for SAR campaigns.
- [1] Stevenson, G. I.; MacLeod, A. M.; et al. J. Med. Chem. 1998, 41 (23), 4623–4635. DOI: 10.1021/jm980376b. View Source
